molecular formula C23H23Br2NO2 B12050912 Heptyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate CAS No. 355419-73-7

Heptyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate

Cat. No.: B12050912
CAS No.: 355419-73-7
M. Wt: 505.2 g/mol
InChI Key: JNWBEVPJUNPNRB-UHFFFAOYSA-N
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Description

Heptyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate is a synthetic quinoline-based ester with the CAS Number 355419-73-7. It has a molecular formula of C₂₃H₂₃Br₂NO₂ and a molecular weight of 505.24 g/mol. This compound is provided with a minimum purity of 95% and should be stored at 2-8°C . Quinoline derivatives are a significant area of investigation in medicinal chemistry due to their diverse biological activities. Specifically, the 2-(4-bromophenyl)quinoline-4-carboxylic acid scaffold, from which this ester is derived, is a key intermediate in designing novel bioactive molecules. Research indicates that this core structure is utilized in the development of compounds targeting essential bacterial enzymes, such as DNA gyrase . DNA gyrase is a well-validated antimicrobial target, and inhibitors can disrupt bacterial DNA replication, making them potential candidates for new anti-infective agents . Furthermore, structurally similar quinoline-4-carboxylic acid derivatives are also being explored in other therapeutic areas, including oncology, as inhibitors of targets like SIRT3 and EGFR . The heptyl ester side chain in this compound may influence its physicochemical properties, such as lipophilicity, which can be a critical parameter in optimizing a compound's pharmacokinetic profile for biological evaluation. This product is intended for research and development purposes as a chemical intermediate or building block for the synthesis of more complex molecules. Please note: This product is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

355419-73-7

Molecular Formula

C23H23Br2NO2

Molecular Weight

505.2 g/mol

IUPAC Name

heptyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate

InChI

InChI=1S/C23H23Br2NO2/c1-2-3-4-5-6-13-28-23(27)20-15-22(16-7-9-17(24)10-8-16)26-21-12-11-18(25)14-19(20)21/h7-12,14-15H,2-6,13H2,1H3

InChI Key

JNWBEVPJUNPNRB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC(=O)C1=CC(=NC2=C1C=C(C=C2)Br)C3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Friedländer Annulation Pathway

A modified Friedländer reaction employs 2-amino-4-bromoacetophenone and ethyl 3-oxohexanoate under acidic conditions (e.g., H₂SO₄ or p-TsOH) to yield the quinoline-4-carboxylate intermediate. This method achieves ~65–70% yield but requires precise temperature control (80–100°C) to avoid decarboxylation.

Doebner-von Miller Variation

This approach utilizes 4-bromoaniline and heptyl acetoacetate in the presence of iodine as a catalyst, producing the quinoline scaffold at 60–75% yield . The reaction proceeds via cyclocondensation at 120°C, with the bromine atom introduced post-cyclization.

Bromination Strategies

Bromination is critical for introducing the 6-bromo and 4-bromophenyl groups. Two primary methods dominate:

Electrophilic Aromatic Bromination

N-Bromosuccinimide (NBS) in dimethylformamide (DMF) selectively brominates the quinoline ring at the 6-position. Reaction conditions (0°C, 12 hr) yield 85–90% brominated product , with minimal di-substitution.

Palladium-Mediated Coupling

The Suzuki-Miyaura cross-coupling attaches the 4-bromophenyl group to the quinoline core. Using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base, the reaction couples 2-chloroquinoline-4-carboxylate with 4-bromophenylboronic acid in toluene/ethanol (3:1) at 80°C, achieving 75–80% yield .

Esterification of the Carboxylate Group

The heptyl ester is introduced via Steglich esterification or acyl chloride-mediated coupling :

Steglich Esterification

Quinoline-4-carboxylic acid reacts with heptanol using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane. This method yields 70–75% ester but requires anhydrous conditions and extended reaction times (24–48 hr).

Acyl Chloride Route

The carboxylic acid is first converted to its acyl chloride using thionyl chloride (SOCl₂) , then treated with heptanol in pyridine. This faster method (6–8 hr) achieves 80–85% yield but generates hazardous byproducts.

Reaction Optimization and Challenges

ParameterOptimal ConditionImpact on Yield
Catalyst (Suzuki)Pd(PPh₃)₄ (5 mol%)Increases yield by 15–20%
Solvent (Bromination)DMFEnhances selectivity
Temperature (Esterification)0°C (Steglich)Reduces side reactions

Key challenges include:

  • Regioselectivity in bromination : Competing bromination at the 5- or 7-positions occurs if temperature exceeds 5°C.

  • Ester hydrolysis : The heptyl ester is prone to hydrolysis under basic conditions, necessitating pH control during workup.

Industrial-Scale Production

For bulk synthesis, continuous flow reactors replace batch processes, improving heat transfer and reducing reaction times by 40%. Catalytic systems are recycled using magnetic nanoparticle-supported palladium catalysts , lowering costs by 30% .

Chemical Reactions Analysis

Types of Reactions

Heptyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.

    Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation reactions can produce quinoline N-oxides.

Scientific Research Applications

Scientific Research Applications

  • Chemistry :
    • Heptyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate serves as a building block for synthesizing more complex organic molecules. Its reactivity allows it to participate in various organic reactions, making it valuable for chemical synthesis.
  • Biology :
    • The quinoline structure is known for its potential biological activities , including antimicrobial and anticancer properties. Research indicates that this compound can inhibit certain enzymes involved in cell proliferation and may intercalate with DNA, affecting replication and transcription processes.
  • Medicine :
    • Ongoing research is exploring its potential therapeutic applications , particularly in drug development aimed at treating cancer and infectious diseases. Its ability to modulate various molecular targets enhances its relevance in medicinal chemistry .
  • Industry :
    • The compound may find applications in the development of new materials and chemical processes, contributing to advancements in material science and industrial chemistry.

Research has demonstrated significant biological activities associated with this compound:

  • Anticancer Properties : In vitro studies have shown that it inhibits cancer cell lines, particularly those related to pancreatic cancer. In vivo studies indicate that it may reduce tumor growth and improve survival rates in animal models .
  • Antimicrobial Activity : The compound has been investigated for its antimicrobial properties, showing efficacy against various bacterial strains. Its structural features enhance its binding affinity to biological targets, which may increase its therapeutic effectiveness .

Mechanism of Action

The mechanism of action of Heptyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets. The quinoline ring system can intercalate with DNA, disrupting its function and leading to potential anticancer effects . Additionally, the compound can inhibit certain enzymes, affecting various biochemical pathways.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Key analogs and their distinguishing features:

Compound Name Substituents (Quinoline Position) Ester Group Molecular Formula (Calculated) Key Data (MS/HRMS)
Target Compound 6-Br, 2-(4-BrC₆H₄) Heptyl C₂₆H₂₅Br₂NO₃* Not reported
Ethyl 2-(4-bromophenyl)quinoline-4-carboxylate 2-(4-BrC₆H₄) Ethyl C₁₈H₁₅BrNO₂ HRMS (M+H): 364.02†
Ethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate 6-Br, 2-(4-ClC₆H₄) Ethyl C₁₈H₁₄BrClNO₂ HRMS (M+H): 407.99
[2-(4-Heptylphenyl)-2-oxoethyl] 6-methyl analog 6-Me, 2-(4-C₇H₁₅C₆H₄) Oxoethyl C₃₂H₃₂BrNO₃ Avg. mass: 558.516
Ethyl 6-bromo-2-styrylquinoline-4-carboxylate 6-Br, 2-(CH=CHPh) Ethyl C₂₀H₁₇BrNO₂ CCDC: 1041593

*Calculated based on heptyl (C₇H₁₅O₂) substitution.
†Synthesized via acid-catalyzed esterification .

Key Observations :

  • Bromine vs.
  • Ester Chain Length : Heptyl esters exhibit higher hydrophobicity than ethyl or methyl esters, which may reduce aqueous solubility but improve lipid bilayer penetration .

Spectroscopic and Crystallographic Data

  • Mass Spectrometry : Ethyl analogs show prominent molecular ion peaks (e.g., m/z 524 for compound 18c ). The heptyl analog would likely exhibit higher m/z values (estimated ~650–700).
  • Crystal Packing : Ethyl esters (e.g., ) form hydrogen-bonded chains (C–H⋯O interactions) along the b-axis. The heptyl chain may disrupt such packing, leading to lower melting points or amorphous solid forms .

Biological Activity

Heptyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the compound's biological properties, synthesis, and mechanisms of action, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features a quinoline core with multiple substituents, including heptyl and bromophenyl groups. Its molecular formula is C22H20Br2N1O2C_{22}H_{20}Br_2N_1O_2, with a molecular weight of approximately 468.4 g/mol. The presence of bromine atoms enhances its reactivity and binding affinity to biological targets, making it an attractive candidate for further studies in drug development.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Anticancer Activity : The compound has been shown to intercalate into DNA, disrupting its structure and function. This intercalation may inhibit DNA replication and transcription, leading to reduced cell proliferation.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in cell signaling pathways, contributing to its therapeutic effects. The unique structure allows interaction with various molecular targets, enhancing its potential as a lead compound in drug development.
  • Antimicrobial Properties : Similar quinoline derivatives have demonstrated broad-spectrum antimicrobial activities, suggesting potential for this compound in this area as well .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • DNA Intercalation : The compound's planar structure allows it to insert between DNA bases, disrupting normal function.
  • Enzyme Interaction : It can bind to various enzymes, potentially inhibiting their activity and altering cellular signaling pathways.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that quinoline derivatives can induce oxidative stress in cancer cells, leading to apoptosis .

Synthesis

The synthesis of this compound typically involves multi-step procedures. Key steps include:

  • Formation of the Quinoline Core : This is often achieved through cyclization reactions involving appropriate precursors.
  • Bromination : Bromine atoms are introduced at specific positions on the quinoline ring using brominating agents.
  • Carboxylation : The carboxylic acid group is added to the fourth position via carboxylation reactions under controlled conditions.

This multi-step synthesis allows for the introduction of various functional groups tailored for specific applications.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
2-(4-Methylphenyl)-2-oxoethyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylateC21H20BrN1O3C_{21}H_{20}BrN_1O_3Contains methyl instead of heptyl; studied for similar biological activities
6-Bromoquinoline derivativesVariousKnown for broad biological activities including antimicrobial and anticancer properties
2-(4-Bromophenyl)-2-oxoethyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylateC21H20Br2N1O3C_{21}H_{20}Br_2N_1O_3Features brominated phenyl groups; potential applications in medicinal chemistry

The structural diversity provided by the heptyl group and multiple bromine atoms contributes to different electronic properties and biological activities compared to simpler analogs .

Case Studies

Several studies have investigated the biological activity of quinoline derivatives similar to this compound:

  • Anticancer Studies : A study reported that certain quinoline derivatives exhibited IC50 values ranging from 0.04–0.5 µM against cancer cell lines, demonstrating significant anticancer potential .
  • Antimicrobial Screening : Another study screened various quinoline compounds against multiple strains of bacteria and fungi, revealing promising antimicrobial activity correlated with structural features similar to those found in this compound .

Q & A

Q. What are the key steps in synthesizing heptyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves:

Quinoline Core Formation : Cyclization of substituted anilines with α,β-unsaturated carbonyl compounds under acidic conditions.

Bromination : Electrophilic substitution at the 6-position of the quinoline ring using brominating agents (e.g., Br₂ or NBS) in polar aprotic solvents like DMF .

Esterification : Reaction of the carboxyl group with heptanol via acid-catalyzed (e.g., H₂SO₄) esterification under reflux .

Q. Optimization Parameters :

  • Temperature : Reflux (70–100°C) ensures complete esterification.
  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance bromination efficiency.
  • Catalyst : H₂SO₄ improves esterification yields by protonating the carbonyl oxygen.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the product .

Q. How is the purity and structural integrity of the compound validated post-synthesis?

Validation employs:

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirms substituent positions (e.g., bromine at C6, heptyl ester at C4) and aromatic proton integration .
    • IR Spectroscopy : Identifies ester C=O stretches (~1700 cm⁻¹) and quinoline C=N bonds (~1600 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS verifies molecular weight (e.g., [M+H]⁺ ≈ 513.6 g/mol) .
  • Elemental Analysis : Matches calculated vs. observed C/H/N/Br percentages .

Q. What are the primary applications of this compound in medicinal chemistry?

The compound serves as:

Pharmacophore Scaffold : The quinoline core and bromine substituents enable interactions with biological targets (e.g., enzymes, DNA) .

Anticancer Agent : Bromine enhances electrophilicity, promoting covalent binding to oncogenic proteins .

Antimicrobial Studies : The lipophilic heptyl chain improves membrane permeability .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., bond lengths, angles) be resolved during structural refinement?

Methodology :

Software Tools : Use SHELXL for least-squares refinement against high-resolution X-ray data. Discrepancies in displacement parameters (e.g., anisotropic vs. isotropic models) are minimized via iterative cycles .

Hydrogen Bonding Analysis : Validate geometry using hydrogen-bond tables (e.g., D–H···A distances ≈ 2.5–3.0 Å, angles > 120°) .

Twinned Data Handling : Apply twin-law matrices in SHELXL to deconvolute overlapping reflections .

Example :
In ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate (a structural analog), C–Br bond lengths refined to 1.89–1.92 Å, consistent with similar bromoquinolines .

Q. What strategies address low yields in cross-coupling reactions involving the bromine substituents?

Approaches :

Catalyst Screening : Pd(PPh₃)₄ or Buchwald-Hartwig catalysts for Suzuki-Miyaura coupling with aryl boronic acids .

Solvent Optimization : Use toluene/DMF mixtures (1:1) to balance solubility and reactivity.

Microwave-Assisted Synthesis : Reduces reaction time (20–30 min vs. hours) and improves yields by 15–20% .

Q. Data-Driven Analysis :

ConditionYield (%)Purity (%)
Conventional Heating4590
Microwave (150°C)6295

Q. How do steric and electronic effects of the heptyl ester and bromophenyl groups influence biological activity?

QSAR Insights :

  • Steric Effects : The bulky heptyl chain may reduce binding to shallow enzyme pockets but enhance lipid bilayer penetration .
  • Electronic Effects : Bromine’s electron-withdrawing nature increases quinoline ring electrophilicity, favoring nucleophilic attack in target interactions .

Case Study :
Replacing bromine with chlorine in analogs reduces IC₅₀ values by 30% in kinase inhibition assays, highlighting bromine’s critical role .

Q. What advanced techniques characterize intermolecular interactions in crystalline forms?

Methods :

Hirshfeld Surface Analysis : Maps close contacts (e.g., Br···H, C–H···O) to quantify interaction contributions .

Graph Set Analysis : Classifies hydrogen-bonding patterns (e.g., C(6) chains in ethyl analogs) .

DFT Calculations : Predicts stabilization energies of π-π stacking between quinoline rings (e.g., ~5–8 kcal/mol) .

Example :
In ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate, C–H···O bonds (2.72 Å) form infinite chains along the b-axis, stabilizing the lattice .

Q. How can synthetic byproducts be identified and mitigated during scale-up?

Strategies :

LC-MS Monitoring : Detects intermediates (e.g., debrominated byproducts) in real-time .

DoE (Design of Experiments) : Optimizes temperature, catalyst loading, and stoichiometry to minimize side reactions.

Recrystallization : Uses ethanol/water mixtures to remove polar impurities .

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